molecular formula C16H18O2 B2875098 4-(4-tert-Butylphenoxy)phenol CAS No. 39064-93-2

4-(4-tert-Butylphenoxy)phenol

Cat. No.: B2875098
CAS No.: 39064-93-2
M. Wt: 242.318
InChI Key: PMVMAYXFFONRDY-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)phenol is an organic compound with the molecular formula C16H18O2. It is a phenolic compound characterized by the presence of a tert-butyl group attached to the phenoxy moiety. This compound is known for its distinct phenolic odor and is used in various industrial applications due to its chemical properties.

Mechanism of Action

Target of Action

4-(4-tert-Butylphenoxy)phenol, also known as 4-tert-Butylphenol, is an organic compound that has a variety of applications in the production of epoxy resins, curing agents, and polycarbonate resins . It is also used in the production of phenolic resins and as a plasticizer . .

Mode of Action

It is known that it can react with epichlorohydrin and sodium hydroxide to produce the glycidyl ether, which is used in epoxy resin chemistry . This suggests that it may interact with its targets through chemical reactions to produce desired effects.

Biochemical Pathways

It is known that phenolic compounds, which include this compound, can be involved in various biosynthetic pathways . These pathways can lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, phenylethanoids, flavonoids, and other compounds .

Pharmacokinetics

It is known that it is a white solid that dissolves in basic water , which may influence its bioavailability.

Result of Action

It is known that it can control molecular weight by limiting chain growth in the production of epoxy resins and polycarbonates .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its thermal stability has been studied, and it has been found that in the temperature range of 673–738 K, the thermolysis of 4-tert-butylphenol proceeds in two directions: dealkylation with the formation of phenol and isomerization into 4-isobutylphenol . This information can be useful for its use as an additive that increases the oxidative stability of fuels and lubricants, as well as an antioxidant for polymer compositions .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-tert-Butylphenoxy)phenol can be synthesized through several methods. One common method involves the condensation of phenol with tert-butylphenol under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the alkylation process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of transalkylation reactions. This method allows for the efficient production of the compound on a large scale. The reaction conditions are optimized to minimize the formation of side products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-tert-Butylphenoxy)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and resins.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of epoxy resins, polycarbonate resins, and phenolic resins.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: Similar in structure but lacks the phenoxy group.

    4-tert-Butylcatechol: Contains an additional hydroxyl group, leading to different chemical properties.

    4-tert-Butylbenzene: Lacks the hydroxyl group, resulting in different reactivity.

Uniqueness

4-(4-tert-Butylphenoxy)phenol is unique due to the presence of both the tert-butyl and phenoxy groups, which confer distinct chemical properties. The combination of these groups allows for specific interactions with molecular targets, making it valuable in various applications .

Biological Activity

4-(4-tert-Butylphenoxy)phenol is a compound derived from 4-tert-butylphenol, which is known for its diverse biological activities and applications in various fields. This article focuses on the biological activity of this compound, examining its effects on cellular systems, potential therapeutic applications, and environmental interactions.

This compound has the following chemical formula: C15H18O2C_{15}H_{18}O_2. It is characterized by a phenolic structure with a tert-butyl group that enhances its lipophilicity and biological activity.

2. Induction of Stress Proteins

The induction of heat shock proteins (HSPs), particularly HSP70, has been linked to the exposure of cells to TBP. In treated melanocytes, HSP70 levels increased significantly, suggesting that the compound may trigger stress responses in cells . This response is crucial for understanding the potential immunogenic effects of phenolic compounds.

3. Immune Response Modulation

The interaction of TBP with dendritic cells (DCs) has been documented, indicating that phenolic compounds can sensitize melanocytes to DC-mediated killing through the upregulation of TRAIL receptors . This suggests a possible role for this compound in modulating immune responses, which may have implications for autoimmune conditions or skin disorders.

4. Microbial Degradation

Interestingly, certain strains of bacteria have been identified that can utilize 4-tert-butylphenol as a sole carbon source. For example, Sphingobium fuliginis strains were isolated from sediment and shown to degrade TBP effectively . This microbial activity highlights the compound's environmental relevance and potential for bioremediation applications.

Case Study 1: Melanocyte Response to TBP

A study focused on the effects of TBP on human melanocytes demonstrated that exposure led to significant alterations in cell viability and stress protein expression. The findings indicated that TBP could induce an autoimmune-like response through enhanced receptor expression on melanocytes .

Case Study 2: Biodegradation of TBP

Research involving Sphingobium fuliginis revealed that these bacteria could completely degrade TBP within 12 hours under laboratory conditions. The metabolic pathway involved hydroxylation followed by meta-cleavage reactions, leading to non-toxic byproducts . This case underscores the potential for employing such bacteria in bioremediation efforts for environments contaminated with phenolic compounds.

Research Findings

Study FocusKey FindingsReference
Cytotoxicity in MelanocytesSignificant reduction in cell viability at concentrations >250 µM; HSP70 expression increased.
Immune ModulationUpregulation of TRAIL receptors sensitizing melanocytes to DC-mediated killing.
Microbial UtilizationSphingobium fuliginis strains can degrade TBP as a sole carbon source within 12 hours.
Metabolic PathwayDegradation involves hydroxylation to form 4-tert-butylcatechol followed by meta-cleavage.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVMAYXFFONRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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